N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine
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Overview
Description
(1E)-N1-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, fluorophenyl, and tetrazole groups, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group. The final step involves the formation of the tetrazole ring through cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and fluorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines
Scientific Research Applications
(1E)-N1-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (1E)-N1-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies using techniques such as molecular docking, spectroscopy, and bioinformatics are employed to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin, share some chemical properties but differ in biological activity.
Fluorophenyl Compounds: Fluorophenyl derivatives, like fluoxetine, exhibit different pharmacological profiles due to variations in their molecular structures.
Tetrazole Compounds: Tetrazole-containing compounds, such as losartan, are used in different therapeutic areas, highlighting the versatility of the tetrazole group.
Uniqueness
What sets (1E)-N1-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE apart is its unique combination of indole, fluorophenyl, and tetrazole groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H14FN7 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[(E)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C17H14FN7/c18-15-7-3-1-5-12(15)10-24-11-13(14-6-2-4-8-16(14)24)9-20-25-17(19)21-22-23-25/h1-9,11H,10H2,(H2,19,21,23)/b20-9+ |
InChI Key |
YDXRHZDYRNFFMH-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/N4C(=NN=N4)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NN4C(=NN=N4)N)F |
Origin of Product |
United States |
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